Isomethadol

Description

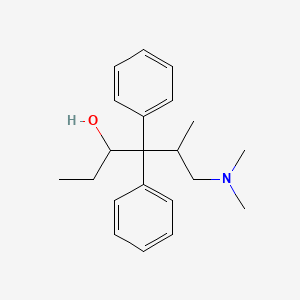

Structure

3D Structure

Properties

IUPAC Name |

6-(dimethylamino)-5-methyl-4,4-diphenylhexan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO/c1-5-20(23)21(17(2)16-22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,20,23H,5,16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKMLFPHCPRNJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40275472, DTXSID301045317 | |

| Record name | 6-(dimethylamino)-5-methyl-4,4-diphenylhexan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isomethadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25117-79-7, 14347-92-3 | |

| Record name | β-[2-(Dimethylamino)-1-methylethyl]-α-ethyl-β-phenylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25117-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isomethadol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025117797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC117873 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(dimethylamino)-5-methyl-4,4-diphenylhexan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isomethadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Isomethadol from d,l-Isomethadone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isomethadol from d,l-isomethadone, focusing on established chemical methodologies. The primary route of synthesis involves the reduction of the ketone functional group in d,l-isomethadone to a secondary alcohol, yielding this compound. Two principal methods for this transformation have been documented, leading to different stereoisomers of this compound: the α- and β-forms. This guide details the experimental protocols for both methods and presents the corresponding quantitative data in a structured format.

Core Synthesis Pathways

The conversion of d,l-isomethadone to this compound is a reduction reaction that can be controlled to produce different diastereomers. The choice of reducing agent is critical in determining the stereochemical outcome of the reaction.

-

Synthesis of α-Isomers: The α-diastereomers of this compound are synthesized via the reduction of d,l-isomethadone using lithium aluminum hydride (LiAlH₄). This powerful reducing agent stereoselectively yields the α-form of the alcohol.

-

Synthesis of β-Isomers: The β-diastereomers are produced through the Bouveault-Blanc reduction, which employs metallic sodium in the presence of an alcohol, such as propanol. This method results in the formation of the β-isomeric alcohol.

The overall synthetic scheme can be visualized as follows:

Figure 1: Chemical transformation of d,l-isomethadone to its α and β-isomers.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of α- and β-isomers of this compound from their corresponding isomethadone precursors.

Table 1: Synthesis of α-dl-Isomethadol

| Parameter | Value | Reference |

| Starting Material | d,l-Isomethadone | [1] |

| Reducing Agent | Lithium Aluminum Hydride | [1] |

| Solvent | Anhydrous Ether | [1] |

| Yield | 85% | [1] |

| Melting Point (°C) | 100-102.5 | [1] |

| Melting Point of HCl Salt (°C) | 231-233 (sinters at 200) | [1] |

Table 2: Synthesis of β-Isomers of this compound

| Parameter | β-dl-Isomethadol | β-d-Isomethadol | β-l-Isomethadol | Reference |

| Starting Material | d,l-Isomethadone | d-Isomethadone | l-Isomethadone | [1] |

| Reducing Agent | Sodium and n-Propanol | Sodium and n-Propanol | Sodium and n-Propanol | [1] |

| Yield | 80% | 80% | 80% | [1] |

| Melting Point (°C) | 107-108.5 | 94-95 | 93.5-94.5 | [1] |

| Melting Point of HCl Salt (°C) | 252-254 | 241-243 | 241-243 | [1] |

| Specific Rotation [α]D²⁰ | - | +13.3° (c=1.65) | -13.8° (c=1.09) | [1] |

Experimental Protocols

The following are detailed experimental methodologies for the key synthesis steps.

Protocol 1: Synthesis of α-dl-Isomethadol via Lithium Aluminum Hydride Reduction[1]

This procedure is adapted from the work of May and Mosettig (1948).

Figure 2: Workflow for the synthesis of α-dl-isomethadol.

Detailed Steps:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, a suspension of 2.0 g of lithium aluminum hydride in 100 ml of anhydrous ether is prepared. To this stirred suspension, a solution of 15.5 g (0.05 mol) of d,l-isomethadone in 100 ml of anhydrous ether is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for two hours.

-

Work-up: The excess lithium aluminum hydride is carefully decomposed by the dropwise addition of 10 ml of water. The resulting mixture, containing precipitated inorganic salts, is filtered by suction. The filter cake is washed thoroughly with several portions of ether.

-

Purification: The combined ether filtrate and washings are dried over anhydrous sodium sulfate. The ether is then removed by distillation. The solid residue is recrystallized from a mixture of alcohol and water to yield α-dl-isomethadol. The reported yield is 13.2 g (85%), with a melting point of 100-102.5°C. The hydrochloride salt, prepared by treating an ethereal solution of the base with ethereal hydrogen chloride, has a melting point of 231-233°C (with sintering at 200°C).

Protocol 2: Synthesis of β-dl-Isomethadol via Sodium-Propanol Reduction[1]

This procedure is based on the work of May and Eddy (1952).

Figure 3: Workflow for the synthesis of β-dl-isomethadol.

Detailed Steps:

-

Reaction: A solution of 15.5 g (0.05 mol) of d,l-isomethadone in 200 ml of anhydrous n-propanol is brought to a boil in a flask fitted with a reflux condenser. To this boiling solution, 15 g of sodium metal is added in small pieces at a rate that maintains a vigorous reaction.

-

Work-up: After all the sodium has reacted, the solution is cooled and diluted with 200 ml of water. The resulting aqueous solution is extracted several times with ether to recover the product.

-

Purification: The combined ether extracts are dried over anhydrous sodium sulfate. The solvents (ether and n-propanol) are removed under reduced pressure. The remaining solid is recrystallized from a mixture of alcohol and water to afford β-dl-isomethadol. The reported yield is 12.5 g (80%), with a melting point of 107-108.5°C. The hydrochloride salt has a melting point of 252-254°C. The same procedure can be applied to the optically active isomers of isomethadone to obtain the corresponding optically active β-isomethadols.

This guide provides the essential technical details for the synthesis of this compound from d,l-isomethadone. Researchers should adhere to all appropriate laboratory safety protocols when handling the reagents described, particularly lithium aluminum hydride and metallic sodium.

References

An In-depth Technical Guide on the Core Mechanism of Action of Isomethadol Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomethadol, a synthetic opioid analgesic, is structurally related to methadone. As a chiral molecule with two stereocenters, this compound exists as four stereoisomers: (3S,5S)-Isomethadol (l-α-Isomethadol), (3R,5R)-Isomethadol (d-α-Isomethadol), (3S,5R)-Isomethadol (l-β-Isomethadol), and (3R,5S)-Isomethadol (d-β-Isomethadol). The spatial arrangement of substituents in these isomers dictates their interaction with opioid receptors and, consequently, their pharmacological profiles. This guide delineates the presumed mechanism of action of this compound stereoisomers and provides detailed experimental methodologies for their characterization.

Presumed Mechanism of Action

Based on the pharmacology of related opioids, the stereoisomers of this compound are expected to act primarily as agonists at the μ-opioid receptor (MOR), with potential activity at the δ-opioid receptor (DOR) and κ-opioid receptor (KOR). The opioid activity, particularly analgesia, is anticipated to reside predominantly in the l-isomers, a common characteristic among chiral opioids. For instance, the R-enantiomer of methadone (l-methadone) possesses significantly higher affinity for the μ-opioid receptor and is responsible for its analgesic effects[1][2]. The metabolites of related compounds like l-α-acetylmethadol (LAAM), namely nor-LAAM and dinor-LAAM, are also potent opioid agonists, suggesting that any metabolites of this compound could also contribute to its overall pharmacological effect[3][4][5].

Upon binding to opioid receptors, which are G-protein coupled receptors (GPCRs), this compound stereoisomers are expected to initiate downstream signaling cascades. This includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. Furthermore, like other opioids, they would likely induce the recruitment of β-arrestin, a protein involved in receptor desensitization, internalization, and G-protein-independent signaling. The balance between G-protein signaling and β-arrestin recruitment (biased agonism) is a critical determinant of an opioid's therapeutic and adverse effect profile[6].

Quantitative Data Summary

The following tables summarize the available qualitative and quantitative data for compounds structurally related to this compound. This information serves as a proxy until specific experimental data for this compound stereoisomers become available.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Related Compounds

| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Reference |

| l-Methadone (R-methadone) | 3.0 (μ1), 6.9 (μ2) | Low Affinity | Low Affinity | [1] |

| d-Methadone (S-methadone) | 26.4 (μ1), 88 (μ2) | Low Affinity | Low Affinity | [1] |

| Morphine | 1.2 | Low Affinity | Low Affinity | [7] |

| l-α-acetylmethadol (LAAM) | Agonist | Agonist | Agonist | [4][5] |

| nor-LAAM | More potent than LAAM | - | - | [3][4] |

| dinor-LAAM | More potent than LAAM | - | - | [3][4] |

Table 2: Functional Activity (EC50/IC50, nM) of Related Compounds

| Compound | Assay | Receptor | EC50/IC50 (nM) | Reference |

| l-Methadone | [³⁵S]GTPγS binding | μ-opioid | ~10-20 | [8] |

| Morphine | [³⁵S]GTPγS binding | μ-opioid | ~50-100 | [8] |

| Methadone | β-arrestin-2 recruitment | μ-opioid | Potent recruitment | [6] |

| Fentanyl | β-arrestin-2 recruitment | μ-opioid | Potent recruitment | [6] |

Experimental Protocols and Methodologies

To elucidate the precise mechanism of action of each this compound stereoisomer, a series of in vitro experiments are required. The following sections detail the standard protocols for these assays.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of the this compound stereoisomers for the μ, δ, and κ opioid receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells stably transfected with the human μ-opioid receptor) are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

-

Competition Binding: A fixed concentration of a radiolabeled ligand with known affinity for the receptor (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled this compound stereoisomer.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the this compound stereoisomer that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assays

These assays determine the functional activity of the this compound stereoisomers as agonists or antagonists by measuring their effect on intracellular cAMP levels.

Methodology:

-

Cell Culture: Cells expressing the opioid receptor of interest (typically Gi-coupled) are cultured in appropriate media.

-

Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.

-

Treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Cells are stimulated with forskolin (an adenylyl cyclase activator) to increase basal cAMP levels.

-

Agonist Addition: Varying concentrations of the this compound stereoisomer are added to the cells.

-

Incubation: The cells are incubated for a specific time (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

-

Data Analysis: The concentration of the this compound stereoisomer that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation (EC50) is determined.

[³⁵S]GTPγS Binding Assays

This functional assay measures the activation of G-proteins by the GPCR upon agonist binding.

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the opioid receptor are prepared.

-

Assay Buffer: The buffer typically contains GDP to ensure G-proteins are in their inactive state.

-

Incubation: Membranes are incubated with varying concentrations of the this compound stereoisomer and a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters.

-

Quantification: The amount of [³⁵S]GTPγS bound to the Gα subunit is measured by scintillation counting.

-

Data Analysis: The concentration of the this compound stereoisomer that stimulates 50% of the maximal [³⁵S]GTPγS binding (EC50) is determined.

β-Arrestin Recruitment Assays

These assays quantify the recruitment of β-arrestin to the activated opioid receptor, providing a measure of a compound's potential for inducing receptor desensitization and G-protein-independent signaling.

Methodology (Bioluminescence Resonance Energy Transfer - BRET):

-

Cell Transfection: Cells are co-transfected with constructs for the opioid receptor fused to a BRET donor (e.g., Renilla luciferase, RLuc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

-

Cell Plating and Treatment: Transfected cells are plated in multi-well plates and then treated with varying concentrations of the this compound stereoisomer.

-

BRET Measurement: The BRET substrate (e.g., coelenterazine h) is added, and the light emissions from both the donor and acceptor are measured at their respective wavelengths.

-

Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. The concentration of the this compound stereoisomer that produces 50% of the maximal BRET signal (EC50) is determined.

Signaling Pathways

The interaction of an this compound stereoisomer with an opioid receptor is expected to trigger two main signaling pathways: G-protein-dependent and β-arrestin-dependent pathways.

Conclusion

The stereoisomers of this compound represent a compelling area for further pharmacological investigation. While direct quantitative data is currently sparse, the established methodologies for characterizing opioid receptor ligands provide a clear path forward. By systematically applying the detailed experimental protocols outlined in this guide, researchers can elucidate the specific binding affinities, functional activities, and signaling profiles of each this compound stereoisomer. This knowledge will be crucial for understanding their therapeutic potential and for the rational design of novel analgesics with improved safety profiles. The study of these isomers may also provide deeper insights into the stereo-structural requirements for potent and biased agonism at opioid receptors.

References

- 1. The mu1, mu2, delta, kappa opioid receptor binding profiles of methadone stereoisomers and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enantiomeric metabolic interactions and stereoselective human methadone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 4. Levacetylmethadol - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. Characterization of methadone as a β-arrestin-biased μ-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Agonists determine the pattern of G-protein activation in mu-opioid receptor-mediated supraspinal analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Properties of alpha-Isomethadol

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Isomethadol, a synthetic opioid analgesic, represents a compound of significant interest within the field of pharmacology due to its complex stereochemistry and dual mechanism of action. This technical guide provides a comprehensive overview of the pharmacological properties of alpha-isomethadol, with a focus on its interactions with the µ-opioid receptor (MOR) and the N-methyl-D-aspartate (NMDA) receptor. This document details its receptor binding affinity, functional efficacy, and the associated signaling pathways. Methodologies for key experimental procedures are described to facilitate further research and development.

Introduction

Isomethadol is a synthetic opioid analgesic that exists as multiple stereoisomers, including alpha (α) and beta (β) forms, each with distinct pharmacological profiles.[1] The alpha-isomers, in particular, have been the subject of research to elucidate their structure-activity relationships and therapeutic potential. Like its parent compound methadone, alpha-isomethadol's pharmacological effects are primarily mediated through its interaction with the endogenous opioid system. Furthermore, emerging evidence suggests a secondary mechanism involving the glutamatergic system, specifically through antagonism of the NMDA receptor. Understanding the nuanced pharmacology of each stereoisomer is critical for the development of novel analgesics with improved efficacy and safety profiles.

Receptor Binding and Functional Activity

The pharmacological activity of alpha-isomethadol is determined by its affinity and efficacy at its primary molecular targets: the µ-opioid receptor and the NMDA receptor.

µ-Opioid Receptor

The isomers of alpha-methadol exhibit stereoselective binding to opioid receptors.[2] The relative affinities of these isomers for the µ-opioid receptor, as determined by radioligand binding assays, correlate with their analgesic potency.[2] The agonistic nature of these compounds at the µ-opioid receptor is evidenced by the sodium-induced reduction in binding affinity of the radiolabeled antagonist naloxone.[2]

One of the key metabolites, alpha-l-normethadol, which is formed from the reduction of d-methadone, demonstrates potent activity at the µ-opioid receptor, with IC50 values for binding comparable to that of l-methadone.[2]

Table 1: µ-Opioid Receptor Binding Affinity of alpha-Isomethadol and Related Compounds

| Compound | Radioligand | Preparation | IC50 (nM) |

| alpha-l-normethadol | ³H-dihydromorphine (³H-DHM) | Rat brain homogenate | Similar to l-methadone |

| alpha-l-normethadol | ³H-naloxone (³H-NLX) | Rat brain homogenate | Similar to l-methadone |

Note: Specific quantitative data for all alpha-isomethadol isomers are not consistently available in the public domain. The data presented is based on available research.

NMDA Receptor

Several synthetic opioids, including the parent compound methadone, have been shown to act as antagonists at the NMDA receptor.[1] This action is thought to contribute to their analgesic efficacy, particularly in the context of neuropathic pain and the prevention of opioid-induced tolerance. While direct quantitative data for alpha-isomethadol's affinity for the NMDA receptor is limited, the known NMDA antagonist properties of methadone isomers suggest a similar mechanism may be at play.[3]

Signaling Pathways

µ-Opioid Receptor Signaling

Activation of the µ-opioid receptor by an agonist like alpha-isomethadol initiates a cascade of intracellular signaling events. The µ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).

Caption: µ-Opioid receptor signaling cascade.

Upon agonist binding, the Gi/o protein is activated, leading to the dissociation of its α and βγ subunits. The α subunit inhibits adenylyl cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Additionally, the βγ subunits can inhibit voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.

NMDA Receptor Modulation

The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity and pain transmission. Antagonism of the NMDA receptor by compounds like alpha-isomethadol would block the influx of Ca²⁺ ions, thereby attenuating excitatory neurotransmission. This mechanism is thought to counteract the development of central sensitization and opioid tolerance.

Caption: NMDA receptor antagonism by alpha-Isomethadol.

Experimental Protocols

Opioid Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of alpha-isomethadol for the µ-opioid receptor in rat brain tissue.

References

- 1. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. Stereochemical Basis for a Unified Structure Activity Theory of Aromatic and Heterocyclic Rings in Selected Opioids and Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the Antinociceptive Effects of the Individual Isomers of Methadone Following Acute and Chronic Administration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Development of Isomethadol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomethadol, a synthetic opioid analgesic, emerged from early investigations into the structure-activity relationships of methadone analogs. First synthesized in 1948, its development has been characterized by the exploration of its complex stereochemistry and the differential pharmacological effects of its various isomers. This document provides a comprehensive overview of the discovery, synthesis, and pharmacological evaluation of this compound, with a focus on the detailed experimental methodologies and quantitative data that have defined its scientific history. Particular attention is given to the distinct properties of its α and β diastereomers and their respective enantiomers, which has been a central theme in the research surrounding this compound.

Discovery and Historical Context

The development of this compound is intrinsically linked to the broader effort to understand and modify the analgesic properties of methadone. This compound, chemically known as 6-(dimethylamino)-5-methyl-4,4-diphenyl-3-hexanol, was first synthesized in the United States in 1948.[1] Its creation was a logical step in the exploration of methadone's structure, specifically investigating the effects of reducing the ketone group of isomethadone, a structural isomer of methadone.

The initial synthesis was achieved through the reduction of d,l-isomethadone using lithium aluminum hydride.[1] This pioneering work was conducted by Everette L. May and Nathan B. Eddy, whose 1952 paper in The Journal of Organic Chemistry laid the foundation for much of the subsequent research on this compound and its derivatives. Their work highlighted the existence of multiple stereoisomers and initiated the process of elucidating their individual contributions to the overall pharmacological profile of the racemic mixture.

Chemical Synthesis and Stereochemistry

The synthesis of this compound and the separation of its stereoisomers have been a focal point of its research history. The compound has two chiral centers, leading to the existence of four stereoisomers, which are grouped into two pairs of enantiomers (dextro and levo) for each of the two diastereomeric forms (α and β).

Synthesis of this compound Stereoisomers

The primary methods for the synthesis of the α and β forms of this compound involve the stereoselective reduction of the corresponding isomethadone isomers.

Experimental Protocol: Synthesis of α-dl-Isomethadol

-

Reaction: Reduction of dl-isomethadone.

-

Reagent: Lithium aluminum hydride (LiAlH₄).

-

Procedure (based on historical accounts): A solution of dl-isomethadone in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) is slowly added to a stirred suspension of lithium aluminum hydride at a controlled temperature (typically cooled in an ice bath). The reaction is allowed to proceed for a specified time, after which the excess hydride is quenched by the careful addition of water or an aqueous solution of sodium hydroxide. The resulting aluminum salts are filtered off, and the organic layer is separated, dried, and the solvent evaporated to yield the crude α-dl-isomethadol.

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol-water.

Experimental Protocol: Synthesis of β-dl-Isomethadol

-

Reaction: Reduction of dl-isomethadone.

-

Reagent: Sodium and propanol (Na/PrOH).

-

Procedure (based on historical accounts): dl-Isomethadone is dissolved in propanol, and metallic sodium is added portion-wise. The reaction is heated to reflux until all the sodium has reacted. After cooling, the reaction mixture is diluted with water, and the product is extracted with an organic solvent. The organic extracts are then washed, dried, and the solvent is removed to give the crude β-dl-isomethadol.

-

Purification: Similar to the α-isomer, purification is achieved through recrystallization.

DOT Script for Synthesis Workflow

Caption: Synthetic routes to α- and β-isomethadol.

Separation of Stereoisomers

The separation of the diastereomers and the resolution of the enantiomers are critical steps in evaluating the pharmacological properties of each isomer.

Experimental Protocol: Separation of Diastereomers and Resolution of Enantiomers

-

Diastereomer Separation: The α and β diastereomers can often be separated by fractional crystallization of the free bases or their salts (e.g., hydrochlorides) from different solvent systems. The differing solubilities of the diastereomeric salts allow for their selective precipitation.

-

Enantiomeric Resolution: The resolution of the racemic α and β forms into their respective d- and l-enantiomers is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as d-tartaric acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. Once separated, the individual enantiomers are recovered by treating the salt with a base to liberate the free amine.

Pharmacological Profile

Quantitative Pharmacological Data

The following table summarizes the known physical properties of the this compound isomers. Analgesic potency data is not consistently available across all isomers in the reviewed literature.

| Isomer | Melting Point (°C) | Specific Rotation [α]D |

| β-dl-Form | 107-108.5 | N/A |

| β-dl-Form HCl | 252-254 | N/A |

| β-d-Form | 94-95 | +13.3° (c=1.65) |

| β-d-Form HCl | 241-243 | +13.5° (c=1.78) |

| β-l-Form | 93.5-94.5 | -13.8° (c=1.09) |

| β-l-Form HCl | 241-243 | -13.5° (c=1.56) |

| α-dl-Form | 100-102.5 | N/A |

| α-dl-Form HCl | 231-233 | N/A |

| α-d-Form | 124.5-125.5 | +19.1° (c=0.63) |

| α-d-Form HCl | 202-204 | +10.1° (c=1.89) |

| α-l-Form | 125-126 | -19.7° (c=1.43) |

| α-l-Form HCl | 202-204 | -9.6° (c=2.93) |

Data sourced from historical chemical literature.

Mechanism of Action and Signaling Pathways

As an opioid, this compound is presumed to exert its effects primarily through agonist activity at opioid receptors, particularly the μ-opioid receptor (MOR). The binding of an opioid agonist to these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular events.

DOT Script for Opioid Receptor Signaling Pathway

Caption: Opioid receptor signaling cascade.

The activation of the Gi/o protein by an opioid agonist leads to the dissociation of its α and βγ subunits. The αi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit can directly interact with ion channels, leading to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. The increased potassium efflux and decreased calcium influx result in hyperpolarization of the neuronal membrane and reduced neurotransmitter release, respectively, which are the cellular mechanisms underlying analgesia.

Conclusion

The story of this compound's discovery and development is a classic example of mid-20th-century medicinal chemistry, where systematic structural modification and careful stereochemical analysis were paramount. While it has been largely superseded by other analgesics, the foundational research on this compound provided valuable insights into the stereochemical requirements for opioid receptor interaction and the importance of resolving and individually testing all stereoisomers of a chiral drug. The detailed synthetic and pharmacological work conducted on this compound remains a valuable case study for researchers in drug development.

References

Isomethadol Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of isomethadol hydrochloride, a synthetic opioid analgesic. The information presented herein is intended to support research and development activities by providing key physicochemical, pharmacological, and analytical data. This compound, a derivative of methadone, exists as several stereoisomers, with the hydrochloride salt being the common form used in research.[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₉NO | [1] |

| Molecular Weight | 311.46 g/mol | [1] |

| Melting Point (°C) | ||

| α-dl-Form Hydrochloride | 231-233 (sinters at 200) | Merck Index |

| β-dl-Form Hydrochloride | 252-254 | Merck Index |

| β-d-Form Hydrochloride | 241-243 | Merck Index |

| β-l-Form Hydrochloride | 241-243 | Merck Index |

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salts.

Pharmacology

Mechanism of Action

This compound and its isomers are opioid analgesics that exert their effects primarily through interaction with opioid receptors in the central nervous system. Alphamethadol, an isomer of this compound, and its stereoisomers have been shown to bind to and activate the µ-opioid receptor.[2] Activation of the µ-opioid receptor leads to a cascade of intracellular events, ultimately resulting in analgesia. The (S)-isomer of the related compound isomethadone is reported to be the more potent of its two enantiomers at both µ- and δ-opioid receptors.

Pharmacological Effects

As an opioid agonist, this compound is expected to produce a range of pharmacological effects characteristic of this drug class, including:

-

Analgesia: Relief from pain.

-

Respiratory Depression: A potentially life-threatening side effect.

-

Sedation: Drowsiness and reduced consciousness.

-

Euphoria: A feeling of intense happiness or well-being.

-

Miosis: Constriction of the pupils.

The in vivo effects of N-substituted analogues of (-)-α-methadol have been evaluated, with some analogues showing weak analgesic activity and partial antagonism of morphine-induced analgesia.[3]

Pharmacokinetics

Specific pharmacokinetic data for this compound hydrochloride is limited in the available literature. However, like other opioids, it is anticipated to undergo metabolism in the liver, primarily by the cytochrome P450 enzyme system.

Experimental Protocols

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

A general procedure for the quantification of basic drugs like this compound in biological matrices can be adapted from established methods for opioids.

3.1.1. Sample Preparation (Liquid-Liquid Extraction)

-

To 1 mL of the biological sample (e.g., plasma, urine), add an appropriate internal standard.

-

Add a suitable buffer to adjust the pH to the alkaline range (e.g., pH 9-10).

-

Add 5 mL of an organic extraction solvent (e.g., a mixture of isopropanol and ethyl acetate).

-

Vortex the mixture for 10 minutes and then centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

3.1.2. GC-MS Conditions

-

Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Splitless mode.

-

Oven Temperature Program: A gradient program starting at a lower temperature and ramping up to a higher temperature to ensure separation of analytes.

-

Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification of the target analyte and internal standard.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a suitable detector (e.g., UV or mass spectrometry) is another common technique for the analysis of opioids.

3.2.1. Sample Preparation

Sample preparation can follow a similar liquid-liquid extraction protocol as described for GC-MS, or a solid-phase extraction (SPE) method can be employed for cleaner extracts.

3.2.2. HPLC Conditions

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detector: UV detection at a wavelength where the analyte has significant absorbance, or a mass spectrometer for higher sensitivity and specificity.

Signaling Pathway

This compound, as a µ-opioid receptor agonist, is expected to activate the canonical G-protein coupled receptor signaling pathway. The binding of this compound to the µ-opioid receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors.

References

An In-depth Technical Guide on the Core Chemical and Physical Properties of Isomethadol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomethadol is a synthetic opioid analgesic that is structurally related to methadone. It exists as a number of stereoisomers, each possessing distinct pharmacological activities. This document provides a comprehensive overview of the fundamental chemical and physical properties of this compound, intended to serve as a technical resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development. The information presented herein is compiled from publicly available scientific literature and databases.

Chemical and Physical Properties

The chemical and physical properties of this compound are crucial for its handling, formulation, and understanding its behavior in biological systems. A summary of these properties is presented below.

Table 1: General Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 6-(Dimethylamino)-5-methyl-4,4-diphenyl-3-hexanol | |

| Molecular Formula | C₂₁H₂₉NO | |

| Molar Mass | 311.46 g/mol | |

| CAS Number | 25117-79-7 |

Table 2: Physical Properties of this compound and its Stereoisomers

| Property | Value | Source |

| Melting Point | 125-126 °C | |

| Boiling Point | Not available (Boiling point of the related compound Isomethadone is 215 °C at 12 mmHg) | [1] |

| Solubility | Predicted to be sparingly soluble in water, with increased solubility in acidic solutions due to the basicity of the tertiary amine. Soluble in organic solvents like ethanol, acetone, and chloroform. | |

| pKa | Predicted to be in the range of 8.5 - 9.5 for the tertiary amine group. |

Note: Predicted values are based on the chemical structure and properties of similar compounds.

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the physicochemical properties of pharmaceutical compounds. The following sections outline protocols for key experiments related to this compound.

Synthesis of this compound

This compound is synthesized by the reduction of d,l-isomethadone using a strong reducing agent like lithium aluminium hydride.

Experimental Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound via reduction of isomethadone.

Determination of Melting Point

The melting point is a critical parameter for the identification and purity assessment of a solid compound.

Protocol:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Determination of Solubility

Understanding the solubility of this compound in various solvents is crucial for formulation development.

Protocol for Aqueous and Organic Solvent Solubility:

-

Add a small, accurately weighed amount of this compound to a known volume of the solvent (e.g., water, ethanol, acetone) in a vial at a controlled temperature.

-

Vigorously agitate the mixture for a set period to ensure equilibrium is reached.

-

Visually inspect the solution for the presence of undissolved solid.

-

If the solid dissolves completely, add more solute until saturation is reached.

-

If the solid does not dissolve completely, the concentration of the dissolved solute in a filtered aliquot of the supernatant can be determined using a suitable analytical method (e.g., HPLC-UV).

Protocol for Solubility in Acidic/Basic Solutions:

-

Follow the general solubility protocol, but use aqueous solutions of varying pH (e.g., 0.1 M HCl, phosphate buffers, 0.1 M NaOH) as the solvent.

-

The increased solubility in acidic solutions will confirm the basic nature of the amine group.

Determination of pKa

The pKa value indicates the strength of the basic tertiary amine group in this compound. Potentiometric titration is a common method for its determination.

Protocol:

-

Dissolve an accurately weighed amount of this compound in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) if the compound has low water solubility.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH using a calibrated pH meter.

-

Record the volume of titrant added and the corresponding pH values.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.

Signaling Pathway

This compound, as an opioid analgesic, exerts its effects by acting as an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of this compound to these receptors initiates a cascade of intracellular events.

Opioid Receptor Signaling Pathway

Caption: Simplified signaling pathway of this compound at an opioid receptor.

Logical Relationship of Physicochemical Properties and Biological Activity

Caption: Relationship between this compound's properties and its biological effect.

Conclusion

This technical guide provides a foundational understanding of the core chemical and physical properties of this compound. The tabulated data, detailed experimental protocols, and visualizations of its signaling pathway and property relationships offer a valuable resource for researchers and professionals involved in the study and development of opioid analgesics. Accurate characterization of these fundamental properties is paramount for advancing our knowledge of this compound's therapeutic potential and for the rational design of new chemical entities.

References

In Vitro Opioid Receptor Binding Affinity of Isomethadol: A Methodological Overview

This technical guide, therefore, provides a detailed overview of the standard experimental protocols and signaling pathways relevant to determining the in vitro opioid receptor binding affinity of a compound like Isomethadol, intended to aid researchers in the design and execution of such studies.

Data Presentation

As no specific binding affinity data (Kᵢ, IC₅₀) for this compound at MOR, DOR, and KOR were found, a quantitative data table cannot be presented. Should such data become available, it would be structured as follows for clarity and comparative analysis:

Table 1: Hypothetical In Vitro Opioid Receptor Binding Affinities of this compound

| Compound | Receptor | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| This compound | Mu (MOR) | [³H]-DAMGO | - | - | - |

| This compound | Delta (DOR) | [³H]-DPDPE | - | - | - |

| This compound | Kappa (KOR) | [³H]-U69,593 | - | - | - |

Experimental Protocols

The determination of a compound's in vitro opioid receptor binding affinity is typically achieved through competitive radioligand binding assays. These assays are considered a gold standard for quantifying the interaction between a ligand and a receptor.

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) for a specific opioid receptor subtype (MOR, DOR, or KOR) by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Receptor Source: Cell membranes prepared from cell lines stably expressing the human opioid receptor of interest (e.g., CHO-hMOR, CHO-hDOR, CHO-hKOR) or rodent brain tissue homogenates.[2]

-

Radioligand: A high-affinity, receptor-selective radiolabeled ligand. Common choices include:

-

Test Compound: this compound, dissolved to create a range of concentrations.

-

Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing cofactors like MgCl₂.[2]

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., naloxone) to determine the amount of radioligand that binds to non-receptor components.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand via vacuum filtration over glass fiber filters.

-

Scintillation Counter: To measure the radioactivity trapped on the filters.

Procedure:

-

Incubation: Receptor membranes, radioligand (at a fixed concentration, usually near its Kₔ value), and varying concentrations of the test compound are incubated together in the assay buffer. A parallel set of tubes containing the receptor, radioligand, and the non-specific binding control is also prepared.

-

Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.[2]

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to generate a competition curve, plotting the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand for the receptor.[5]

Mandatory Visualizations

Experimental Workflow: Radioligand Displacement Assay

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathway: Opioid Receptor G-Protein Activation

Caption: G-protein signaling cascade upon opioid receptor activation.

Logical Relationship: Isomers and Receptor Affinity

Caption: this compound isomers and their unknown receptor affinities.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Unique pharmacodynamic properties and low abuse liability of the μ-opioid receptor ligand (S)-methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Initial Toxicity Screening of Isomethadol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for the initial toxicity screening of Isomethadol based on established methodologies for opioid compounds. As of the last update, specific toxicological data for this compound is limited in publicly available literature. The quantitative data presented herein is illustrative and should not be considered as established values for this compound.

Introduction

This compound is a synthetic opioid analgesic.[1] As with any compound intended for therapeutic use, a thorough toxicological assessment is paramount to ensure safety and to understand its potential for adverse effects. This guide outlines a comprehensive initial toxicity screening strategy for this compound, encompassing both in vitro and in vivo methodologies. The goal of this initial screening is to identify potential target organ toxicities, establish a preliminary safety profile, and determine a safe starting dose for further non-clinical and clinical studies.

In Vitro Toxicity Screening

In vitro assays are crucial for the initial assessment of a compound's toxicity at the cellular level. These methods are generally rapid, cost-effective, and can provide valuable mechanistic insights.

Cytotoxicity Assays

A battery of cytotoxicity assays should be performed across various cell lines to assess the general cytotoxic potential of this compound. Human cell lines, particularly those derived from the liver (e.g., HepG2), are of high interest due to the liver's central role in drug metabolism.

Table 1: Illustrative In Vitro Cytotoxicity Data for this compound

| Cell Line | Assay Type | Endpoint | IC50 (µM) |

| HepG2 (Human Liver) | MTT | Cell Viability | > 100 |

| SH-SY5Y (Human Neuroblastoma) | Neutral Red Uptake | Lysosomal Integrity | > 100 |

| HEK293 (Human Embryonic Kidney) | LDH Release | Membrane Integrity | > 100 |

Experimental Protocols

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, which is an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and incubate for 24-48 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

This assay quantifies the release of LDH from damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity.

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Supernatant Collection: After the incubation period, collect the cell culture supernatant.

-

LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

-

Absorbance Reading: Measure the absorbance at 490 nm.

Opioid Receptor Binding and Activation Assays

Understanding the interaction of this compound with opioid receptors is critical to interpreting its pharmacological and toxicological profile.

Table 2: Illustrative Opioid Receptor Binding Affinity (Ki) and Functional Activity (EC50) of this compound

| Receptor | Binding Affinity (Ki, nM) | Functional Assay (e.g., [³⁵S]GTPγS) | EC50 (nM) | Emax (%) |

| µ-opioid (MOR) | 1.5 | [³⁵S]GTPγS | 10 | 95 |

| δ-opioid (DOR) | 50 | [³⁵S]GTPγS | >1000 | <10 |

| κ-opioid (KOR) | 75 | [³⁵S]GTPγS | >1000 | <10 |

-

Membrane Preparation: Prepare cell membrane homogenates from cells expressing the opioid receptor of interest.

-

Binding Reaction: Incubate the membrane homogenates with a radiolabeled ligand (e.g., [³H]DAMGO for MOR) and varying concentrations of this compound.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Scintillation Counting: Quantify the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Determine the Ki value from competitive binding curves.

In Vivo Toxicity Screening

Animal studies are essential for evaluating the systemic toxicity of a compound and for determining its pharmacokinetic and pharmacodynamic properties. Rodent models are typically used for initial in vivo screening.

Acute Toxicity Study (LD50 Determination)

An acute toxicity study provides a preliminary assessment of the dose range that is lethal to animals. The LD50 (median lethal dose) is the dose that is lethal to 50% of the test animals.

Table 3: Illustrative Acute Toxicity Data for this compound

| Species | Route of Administration | LD50 (mg/kg) |

| Mouse | Intravenous (IV) | 25 |

| Mouse | Subcutaneous (SC) | 75 |

| Rat | Oral (PO) | 200 |

The UDP is a method for determining the LD50 that uses fewer animals than traditional methods.

-

Dosing: A single animal is dosed with a starting dose of this compound.

-

Observation: The animal is observed for signs of toxicity and mortality for a defined period (e.g., 48 hours).

-

Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal is given a lower dose.

-

LD50 Calculation: The LD50 is calculated based on the pattern of survival and mortality.

Repeated Dose Toxicity Study

A repeated dose study provides information on the potential for cumulative toxicity with sub-chronic exposure to this compound.

-

Animal Groups: Animals are divided into control and treatment groups (at least 3 dose levels).

-

Dosing: this compound is administered daily for 14 days.

-

Clinical Observations: Animals are observed daily for clinical signs of toxicity.

-

Body Weight and Food Consumption: Measured regularly throughout the study.

-

Terminal Procedures: At the end of the study, blood is collected for hematology and clinical chemistry analysis, and organs are collected for histopathological examination.

Visualizations

Experimental Workflow for Initial Toxicity Screening

References

Methodological & Application

Application Notes & Protocols for the Quantification of Isomethadol in Plasma

Introduction

Isomethadol is a synthetic opioid analgesic belonging to the open-chain class of opioids.[1] Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological investigations. Due to the limited availability of published analytical methods specifically validated for this compound, this document provides detailed protocols and application notes based on established methods for the structurally similar compound, methadone, and other opioids. These methodologies serve as a comprehensive guide for developing and validating a robust analytical method for this compound in a research or clinical laboratory setting. The primary techniques covered include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Experimental Protocols

Plasma Sample Preparation

The complexity of plasma, with its high protein and phospholipid content, necessitates a thorough sample preparation step to prevent matrix effects and ensure the longevity of analytical instrumentation.[2] The choice of method depends on the required sensitivity and the analytical technique employed.

Protocol 1: Protein Precipitation (PPT)

This is a rapid and simple method suitable for initial sample cleanup, particularly before LC-MS/MS analysis.

-

Objective: To remove proteins from the plasma sample.

-

Procedure:

-

Aliquot 200 µL of plasma into a microcentrifuge tube.

-

Add 600 µL of chilled acetonitrile (containing an internal standard, if used).[2]

-

Vortex the mixture for 10-20 seconds to precipitate the proteins.

-

Centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[2]

-

Carefully collect the supernatant.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.[2]

-

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to PPT by selectively isolating the analyte of interest and removing interfering substances.[2]

-

Objective: To achieve high purity and concentration of the analyte.

-

Procedure:

-

Pre-treat Plasma: Perform an initial protein precipitation as described in Protocol 1.

-

Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) by passing methanol followed by deionized water or an appropriate buffer.

-

Loading: Load the supernatant from the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent (e.g., a mild acidic buffer followed by methanol) to remove residual matrix components.

-

Elution: Elute this compound from the cartridge using a small volume of an appropriate elution solvent (e.g., a mixture of a volatile organic solvent and ammonium hydroxide).

-

Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for analysis.

-

Protocol 3: Liquid-Liquid Extraction (LLE)

LLE is a classic technique used to separate compounds based on their differential solubilities in two immiscible liquid phases.

-

Objective: To extract the analyte from the aqueous plasma matrix into an organic solvent.

-

Procedure:

-

Aliquot 1 mL of plasma into a glass tube.

-

Add an appropriate buffer to adjust the pH, ensuring this compound is in its non-ionized form (e.g., using ammonium hydroxide to make the sample basic).[3]

-

Add a specific volume (e.g., 4 mL) of a water-immiscible organic solvent such as 1-chlorobutane or a mixture of hexane and isoamyl alcohol.[3]

-

Vortex vigorously for 30-60 seconds to ensure thorough mixing.

-

Centrifuge at a moderate speed (e.g., 5,000 x g) for 5 minutes to separate the aqueous and organic layers.[3]

-

Carefully transfer the organic layer to a new tube.

-

Evaporate the organic solvent and reconstitute the residue for analysis.

-

Analytical Quantification Methods

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for quantifying opioids in plasma due to its high sensitivity and selectivity.[4]

-

Chromatographic Conditions (Example for Methadone):

-

LC System: Agilent 1260 Infinity Binary Pump or equivalent.[5]

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient elution using:

-

A: 0.1% Formic acid in water.

-

B: 0.1% Formic acid in acetonitrile.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometric Conditions:

-

MS System: Triple Quadrupole Mass Spectrometer.[5]

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).[5]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Example MRM Transitions for Methadone (as a surrogate):

-

Precursor Ion (m/z): 310.2

-

Product Ions (m/z): 265.1 (quantifier), 223.1 (qualifier).[4]

-

-

Internal Standard: Methadone-d9 is commonly used for methadone analysis.[4] A deuterated this compound standard would be ideal.

-

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. Derivatization may be required for polar analytes, but some methods can analyze opioids without it.[6]

-

Chromatographic Conditions:

-

GC System: Agilent 7890B GC or equivalent.[7]

-

Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[7]

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.[7]

-

Oven Temperature Program: Start at 175°C, ramp to 235°C, then to 290°C to ensure separation of analytes.[7]

-

Injection: Splitless or split injection of 1-2 µL of the sample extract.

-

-

Mass Spectrometric Conditions:

Method 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible and cost-effective technique, though generally less sensitive than mass spectrometry-based methods.[8][9]

-

Chromatographic Conditions:

-

HPLC System: Standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.[8]

-

Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[10]

-

Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., 25 mM sodium phosphate) and an organic solvent like acetonitrile.[10]

-

Flow Rate: 1.0 mL/min.[10]

-

Detection Wavelength: The wavelength of maximum absorbance for the analyte (e.g., 254 nm, determined by scanning).[11]

-

Data Presentation

The following tables summarize typical performance characteristics for the analysis of opioids in plasma. These values should be considered as benchmarks when developing and validating a method for this compound.

Table 1: LC-MS/MS Method Performance for Methadone Quantification

| Parameter | Typical Value | Reference |

|---|---|---|

| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL | [4] |

| Linearity Range | 0.1 - 1000 ng/mL | [4] |

| Correlation Coefficient (r²) | > 0.99 | [5] |

| Accuracy | 85% - 115% | [4] |

| Precision (%RSD) | < 15% |[4] |

Table 2: GC-MS Method Performance for Methadone Quantification

| Parameter | Typical Value | Reference |

|---|---|---|

| Limit of Quantification (LOQ) | 3 - 20 ng/mL | [12] |

| Linearity | High correlation (r=0.92) between plasma and blood | [12] |

| Precision (%RSD) | < 10% | N/A |

| Accuracy (% Recovery) | > 90% | N/A |

Table 3: HPLC-UV Method Performance for Analgesics Quantification

| Parameter | Typical Value | Reference |

|---|---|---|

| Limit of Detection (LOD) | 7.3 - 30.1 ng/mL | [8] |

| Linearity Range | 0.1 - 20 µg/mL | [8] |

| Correlation Coefficient (r²) | > 0.997 | [8] |

| Precision (%CV) | < 8% | [8] |

| Accuracy (% Recovery) | 90.1% - 100.2% |[8] |

Visualized Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the quantification of this compound in plasma, from sample collection to final data analysis.

Caption: General workflow for this compound analysis in plasma.

Opioid Receptor Signaling Pathway

This compound, as an opioid agonist, is expected to activate the Gi/o-coupled opioid receptors, leading to an overall inhibitory effect on neuronal activity.

Caption: Simplified signaling pathway for an opioid agonist.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Analysis, identification and confirmation of synthetic opioids using chloroformate chemistry: Retrospective detection of fentanyl and acetylfentanyl in urine and plasma samples by EI-GC-MS and HR-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Sensitive LC-MS/MS Assay for the Quantification of Methadone and its Metabolites in Dried Blood Spots: Comparison With Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. mdpi.com [mdpi.com]

- 7. e-space.mmu.ac.uk [e-space.mmu.ac.uk]

- 8. redalyc.org [redalyc.org]

- 9. mdpi.com [mdpi.com]

- 10. An HPLC-UV method for determining plasma dimethylacetamide concentrations in patients receiving intravenous busulfan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Two chromatographic methods for analyzing paracetamol in spiked human plasma with its toxic metabolite, N-acetyl parabenzoquinone imine and its antidote, N-acetyl-l-cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methadone concentrations in blood, plasma, and oral fluid determined by isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Isomethadol Detection by HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the detection and quantification of isomethadol in biological matrices using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The methodologies described are based on established principles for the analysis of synthetic opioids and related compounds.

Introduction

This compound is a synthetic opioid analgesic and a structural isomer of methadol. Accurate and sensitive detection of this compound is crucial in forensic toxicology, clinical chemistry, and drug metabolism studies. HPLC-MS/MS offers high selectivity and sensitivity, making it the gold standard for the analysis of opioids in complex biological samples. This protocol outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the biological matrix. Below are recommended procedures for plasma/serum and urine.

2.1.1. Protein Precipitation for Plasma/Serum Samples

This method is suitable for removing proteins from plasma or serum samples that can interfere with the analysis.

-

To 200 µL of plasma or serum sample in a microcentrifuge tube, add 600 µL of cold acetonitrile (containing an appropriate internal standard, e.g., this compound-d3).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge the sample at 12,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for injection.

2.1.2. Dilute-and-Shoot for Urine Samples

This is a rapid and simple method for cleaner matrices like urine.

-

To 100 µL of urine sample in a microcentrifuge tube, add 900 µL of the initial mobile phase (containing an appropriate internal standard, e.g., this compound-d3).

-

Vortex the mixture for 30 seconds.

-

Centrifuge the sample at 12,000 x g for 5 minutes to pellet any particulates.

-

Transfer the supernatant to an autosampler vial for injection.

HPLC-MS/MS Instrumentation and Conditions

The following are typical HPLC-MS/MS parameters for the analysis of this compound. These may require optimization based on the specific instrumentation used.

2.2.1. HPLC Conditions

| Parameter | Recommended Setting |

| Column | C18 or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 2.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

2.2.2. Mass Spectrometry Conditions

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3500 V |

| Gas Temperature | 350°C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 45 psi |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Data Presentation: Quantitative Data Summary

The following table summarizes the key quantitative parameters for the HPLC-MS/MS analysis of this compound. The MRM transitions are based on data for the isomeric compound methadol, which is expected to have a similar fragmentation pattern[1]. The protonated molecule [M+H]+ for this compound (C21H29NO, molar mass 311.461 g/mol ) is approximately m/z 312.5.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| This compound | 312.3 | 223.1 | 249.2 |

| This compound-d3 (Internal Standard) | 315.3 | Dependent on labeling | Dependent on labeling |

Note: The exact m/z values for the internal standard will depend on the position and number of deuterium labels.

Method Validation

The analytical method should be validated according to established guidelines to ensure its reliability for the intended application. Key validation parameters include:

-

Linearity: A calibration curve should be prepared with at least five standards spanning the expected concentration range. A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.99.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably distinguished from background noise. The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

-

Precision and Accuracy: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal concentration.

-

Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte should be evaluated to ensure that it does not compromise the accuracy of the results.

-

Recovery: The efficiency of the extraction procedure should be determined by comparing the analyte response in extracted samples to that of unextracted standards.

Visualizations

Experimental Workflow

Caption: A generalized workflow for the HPLC-MS/MS analysis of this compound.

Logical Relationship of Method Components

Caption: The interplay of chromatographic and mass spectrometric principles for this compound detection.

References

Synthesis and Purification of Isomethadol Stereoisomers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomethadol is a synthetic opioid analgesic with a complex stereochemistry, possessing two chiral centers. This results in the existence of four stereoisomers: (3R,5S)-isomethadol, (3S,5R)-isomethadol, (3R,5R)-isomethadol, and (3S,5S)-isomethadol. These are often grouped into two diastereomeric pairs: α-isomethadol and β-isomethadol. The pharmacological and toxicological profiles of these stereoisomers can vary significantly, making their synthesis and purification crucial for drug development and research. This document provides detailed application notes and experimental protocols for the synthesis of this compound stereoisomers via the reduction of isomethadone, followed by their purification using chiral high-performance liquid chromatography (HPLC).

Data Presentation

Table 1: Synthesis of this compound Stereoisomers via Isomethadone Reduction

| Parameter | Value | Reference |

| Starting Material | d,l-Isomethadone | [1] |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [1] |

| Product | Mixture of α- and β-isomethadol diastereomers | [1] |

| Diastereomeric Excess (α-isomer, estimated for a related compound) | ~18% | [2] |

Table 2: Proposed Chiral HPLC Method Parameters for this compound Enantiomer Purification

| Parameter | Proposed Condition | Rationale/Reference |

| Column | ||

| Chiral Stationary Phase (CSP) | Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IA) | Polysaccharide-based CSPs show broad enantioselectivity for pharmaceutical compounds.[3] |

| Dimensions | 250 x 4.6 mm, 5 µm | Standard analytical column dimensions suitable for method development and scaling. |

| Mobile Phase | ||

| Composition | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | A common mobile phase for normal-phase chiral separations, with diethylamine added to improve peak shape for basic analytes.[4] |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | ||

| Wavelength | 225 nm | A suitable wavelength for detecting the aromatic rings in the this compound structure.[5] |

| Temperature | ||

| Column Oven | 25 °C | Controlled temperature ensures reproducible retention times. |

Experimental Protocols

Protocol 1: Synthesis of this compound Stereoisomers by Reduction of Isomethadone

This protocol describes the non-stereoselective reduction of racemic isomethadone to a mixture of this compound diastereomers.

Materials:

-

d,l-Isomethadone

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Dry Diethyl Ether

-

10% Sulfuric Acid

-

Anhydrous Sodium Sulfate

-

Round-bottom flask (three-necked)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend Lithium Aluminum Hydride (1.5 molar equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Addition of Isomethadone: Dissolve d,l-isomethadone (1 molar equivalent) in anhydrous THF. Slowly add this solution to the LiAlH₄ suspension via the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then again with water, while cooling the flask in an ice bath.

-